N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
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Overview
Description
N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound that features a quinoline, sulfonyl, oxadiazole, and benzamide moiety
Preparation Methods
The synthesis of N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the quinoline ring, sulfonylation, and the introduction of the oxadiazole and benzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would scale up these reactions, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and oxadiazole moieties may play a role in binding to these targets, while the sulfonyl and benzamide groups contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, sulfonyl-containing molecules, and oxadiazole-based compounds. Compared to these, N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is unique due to its combination of functional groups, which may confer distinct biological and chemical properties. Examples of similar compounds include:
- 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline
- 3,4-dihydroisoquinolin-1(2H)-one derivatives
This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.
Biological Activity
N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- An oxadiazole ring
- A tetrahydroquinoline moiety
- A sulfonamide group
The molecular formula is C17H22N4O3S2, which indicates the presence of various functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with oxadiazole and tetrahydroquinoline structures exhibit diverse biological activities including:
- Antimicrobial Activity : Compounds containing oxadiazole rings have been reported to possess significant antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives exhibit moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Salmonella typhi .
- Antioxidant Activity : The antioxidant potential of compounds with similar structures has been documented. These compounds often demonstrate the ability to scavenge free radicals and reduce oxidative stress in biological systems .
- Enzyme Inhibition : The compound is expected to inhibit various enzymes. For example, derivatives of tetrahydroquinoline have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neuroprotective applications .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Interaction with Biological Targets : The compound likely interacts with specific proteins or enzymes in the body. For instance, docking studies have suggested that oxadiazole derivatives can bind effectively to target proteins due to their structural complementarity .
- Modulation of Signaling Pathways : By inhibiting certain enzymes or receptors, the compound may modulate signaling pathways involved in inflammation or cell survival .
- Free Radical Scavenging : The presence of functional groups capable of donating electrons allows the compound to neutralize free radicals, thus protecting cells from oxidative damage .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
These findings support the hypothesis that this compound may possess significant therapeutic potential.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-29-13-18-22-23-20(28-18)21-19(25)15-8-10-16(11-9-15)30(26,27)24-12-4-6-14-5-2-3-7-17(14)24/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMCTPUYDKHOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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